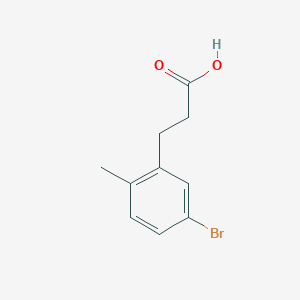
3-(5'-Bromo-2'-methylphenyl)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5’-Bromo-2’-methylphenyl)propionic acid is a carboxylic acid building block . It is also known as Bromfenac, which is a non-steroidal anti-inflammatory drug (NSAID) used to treat various inflammatory conditions.
Synthesis Analysis
The synthesis of 3-(5’-Bromo-2’-methylphenyl)propionic acid involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of this compound .Molecular Structure Analysis
The molecular formula of 3-(5’-Bromo-2’-methylphenyl)propionic acid is C10H11BrO2. The molecular weight is 243.1.Physical And Chemical Properties Analysis
3-(5’-Bromo-2’-methylphenyl)propionic acid appears as crystals or powder or crystalline powder . It has a melting point of 112.0-121.0°C . The compound is white in color .Applications De Recherche Scientifique
Organic Synthesis
3-(5-Bromo-2-methylphenyl)propanoic acid: is a versatile building block in organic synthesis. Its bromine atom can be used for further functional group transformations, such as Suzuki coupling reactions, which are pivotal in constructing complex organic molecules . This compound can also undergo decarboxylation reactions to form styrene derivatives, which are valuable in polymer chemistry.
Medicinal Chemistry
In medicinal chemistry, 3-(5-Bromo-2-methylphenyl)propanoic acid can be utilized to synthesize a variety of biologically active molecules. Its incorporation into larger structures can lead to the development of new pharmaceuticals, especially in the realm of anti-inflammatory and analgesic drugs .
Material Science
This compound finds applications in material science, particularly in the synthesis of new organic semiconductors. The bromine atom allows for easy modification of the compound, which can be used to tune the electronic properties of materials for organic photovoltaic cells .
Analytical Chemistry
3-(5-Bromo-2-methylphenyl)propanoic acid: can serve as a standard or reagent in analytical chemistry. It can be used to calibrate instruments or as a reactant in the development of new analytical methods, such as chromatography or mass spectrometry .
Environmental Science
In environmental science, this compound could be studied for its degradation products and their environmental impact. Understanding its breakdown can help assess the risks and behaviors of similar compounds in ecosystems .
Biochemistry
In biochemistry, 3-(5-Bromo-2-methylphenyl)propanoic acid can be used to investigate enzyme-catalyzed reactions involving halogenated aromatic compounds. It can act as a substrate to study the specificity and mechanism of halogenase enzymes .
Agriculture
The compound’s potential use in agriculture could be explored, particularly in the synthesis of herbicides or pesticides. Its structural motif is common in many agrochemicals, and its reactivity with various functional groups makes it a candidate for developing new agricultural chemicals .
Pharmacology
Finally, in pharmacology, 3-(5-Bromo-2-methylphenyl)propanoic acid may be used in drug discovery and development processes. Its structural features are beneficial for creating compounds with potential therapeutic effects, especially in targeting certain receptors or enzymes .
Safety and Hazards
Propriétés
IUPAC Name |
3-(5-bromo-2-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-2-4-9(11)6-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMPEDTZHVKCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2871514.png)
![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide](/img/structure/B2871517.png)

![10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione](/img/structure/B2871520.png)
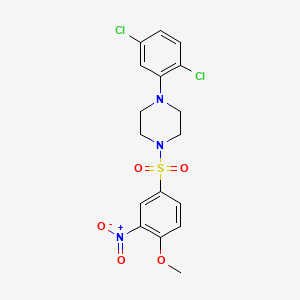
![N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2871524.png)
![2-[2-(4-Methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2871525.png)
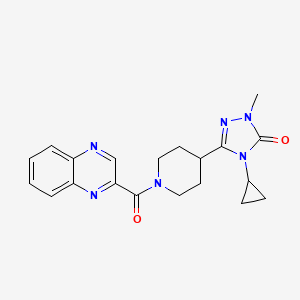
![(3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2871529.png)
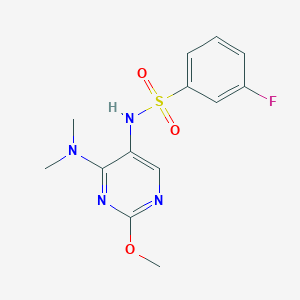
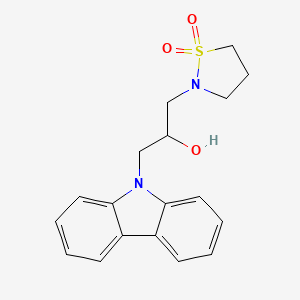
![3-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2871534.png)
![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2871536.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2871537.png)